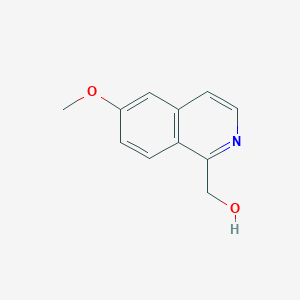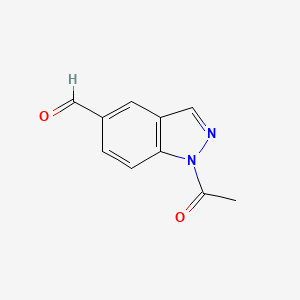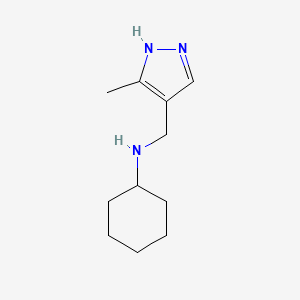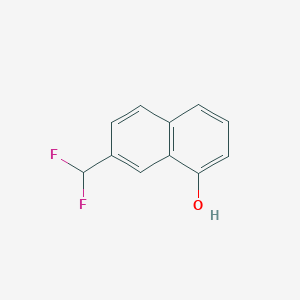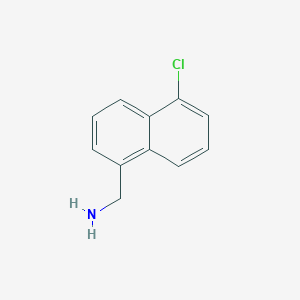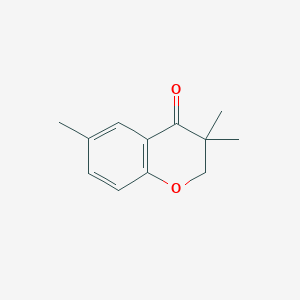![molecular formula C9H14N4O B15070261 1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)- CAS No. 646056-07-7](/img/structure/B15070261.png)
1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,7-Diazaspiro[44]nonan-7-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide followed by cyclization with hydrazine hydrate to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of halogenated oxadiazole derivatives.
Scientific Research Applications
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The spiro structure allows for unique interactions with biological macromolecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile
- 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid
- 2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid,2,2,2-trifluoroacetate
Uniqueness
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structure allows for enhanced stability and reactivity compared to other similar compounds. Additionally, its ability to form diverse derivatives through various chemical reactions makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
646056-07-7 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-2-9(10-4-1)3-5-13(6-9)8-12-11-7-14-8/h7,10H,1-6H2 |
InChI Key |
YSANUTMNEXHJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=NN=CO3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


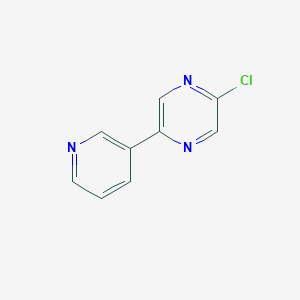
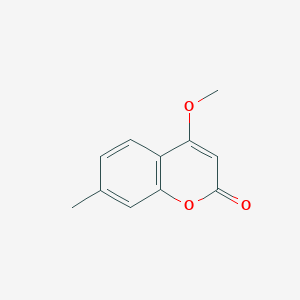
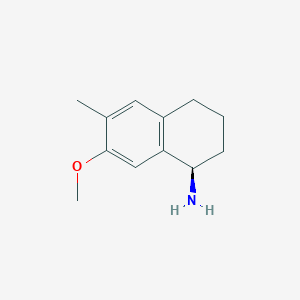
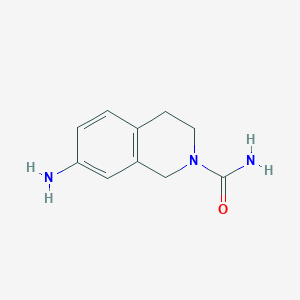
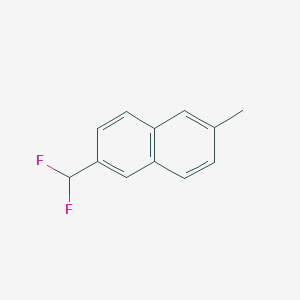
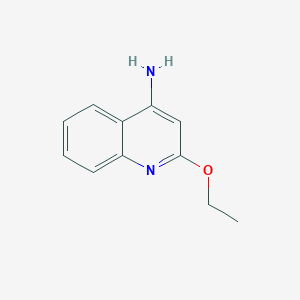
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
